![molecular formula C13H12ClNO2 B2577958 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 932226-39-6](/img/structure/B2577958.png)
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Description
The compound “1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a 5-chloro-2-hydroxyphenyl group at the 1-position and a carbaldehyde group at the 3-position. The pyrrole ring also has two methyl groups at the 2 and 5 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, which contributes to the compound’s stability and reactivity. The 5-chloro-2-hydroxyphenyl group is a phenolic group, which may contribute to the compound’s acidity and reactivity due to the presence of the hydroxyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aldehyde group could be involved in nucleophilic addition reactions, and the phenolic hydroxyl group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenolic hydroxyl group could contribute to the compound’s polarity and could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized from base-catalyzed condensation processes. A study by Dey et al. (2003) details the synthesis of a similar compound, 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone, highlighting the importance of such syntheses in developing complex organic structures with potential applications in various fields, including medicinal chemistry and material science (Dey, Dey, Mallik, & Dahlenburg, 2003).
Methodologies for Synthesis of Related Compounds
- Surmont et al. (2009) have developed a new methodology for preparing related compounds such as 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This method involves electrophilic alpha,alpha-difluorination and dehydrofluorination, which could be relevant for synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Surmont et al., 2009).
Computational Studies and Chemical Analysis
- Singh et al. (2014) conducted a computational study on a pyrrole chalcone derivative, which can provide insights into the electronic and structural properties of similar compounds like 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Their study involved spectroscopic analyses and quantum chemical calculations (Singh, Rawat, & Sahu, 2014).
Applications in Conducting Polymers
- Research by Kim and Elsenbaumer (1998) on the aminomethylation of 1-alkylpyrrole, leading to the synthesis of 1-alkyl-2,5-bis(thiophenylmethylene)pyrroles, demonstrates the potential application of similar pyrrole derivatives in creating new conducting polymers. This research can be a reference point for exploring the use of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in polymer science (Kim & Elsenbaumer, 1998).
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-5-10(7-16)9(2)15(8)12-6-11(14)3-4-13(12)17/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPIFYLZREXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
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